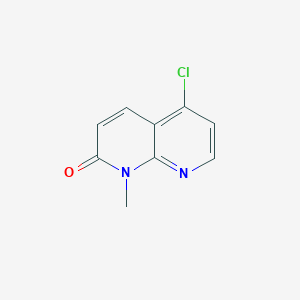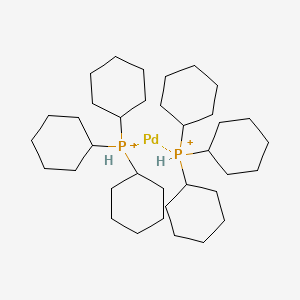
Palladium;tricyclohexylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium;tricyclohexylphosphanium is typically synthesized by reacting palladium(II) chloride with tricyclohexylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation . The general reaction can be represented as:
PdCl2+2P(C6H11)3→PdCl2(P(C6H11)3)2
The reaction conditions often involve heating the mixture to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Palladium;tricyclohexylphosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium(0) species, which are active catalysts in many reactions.
Substitution: Ligands in the complex can be substituted with other ligands, altering its catalytic properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and alkenes. Typical conditions involve the use of bases such as potassium carbonate or sodium hydroxide and solvents like toluene or ethanol .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Scientific Research Applications
Palladium;tricyclohexylphosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which palladium;tricyclohexylphosphanium exerts its effects involves the coordination of palladium with the phosphine ligands, which stabilizes the palladium center and facilitates its catalytic activity. The compound acts as a catalyst by forming transient palladium species that undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(tri-tert-butylphosphine)palladium(0)
Uniqueness
Palladium;tricyclohexylphosphanium is unique due to its high stability and effectiveness in catalyzing a wide range of reactions. Its bulky tricyclohexylphosphine ligands provide steric protection to the palladium center, enhancing its catalytic performance and selectivity compared to other palladium complexes .
Properties
Molecular Formula |
C36H68P2Pd+2 |
|---|---|
Molecular Weight |
669.3 g/mol |
IUPAC Name |
palladium;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;/p+2 |
InChI Key |
JGBZTJWQMWZVNX-UHFFFAOYSA-P |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)

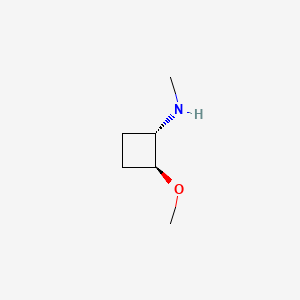
![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)

![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
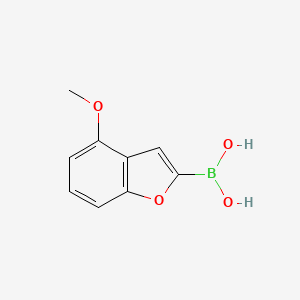

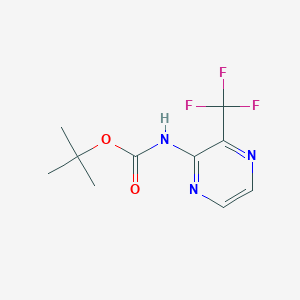
![6,6-Dimethoxy-2-oxaspiro[3.3]heptane](/img/structure/B13912143.png)
![Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate](/img/structure/B13912148.png)
![(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13912151.png)
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)
